2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide
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Overview
Description
2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is a chemical compound that belongs to the class of triazolopyridine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a triazole ring fused to a pyridine ring, imparts distinct chemical properties that make it a valuable subject of study.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazolo[1,5-a]pyridine derivatives, which include 2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide, are often found in medicinal and biologically active compounds . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or agonism . This interaction can lead to changes in the target’s function, which can have downstream effects on cellular processes .
Biochemical Pathways
Given its targets, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathways can include changes in cell behavior, gene expression, and protein function .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities against cancer cells , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of N-aryl amidines with suitable reagents to form the triazolopyridine core. The chlorination step is then carried out to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale synthesis. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Cyclization Reactions: Formation of additional ring structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Reagents: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate may be employed for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antiproliferative agent against cancer cells, making it a candidate for anticancer drug development.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide: Another triazolopyridine derivative with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazole ring fused to a pyrimidine ring.
Uniqueness
2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-4-7(14)12-6-2-1-3-13-8(6)10-5-11-13/h1-3,5H,4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGODBGFGRJNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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